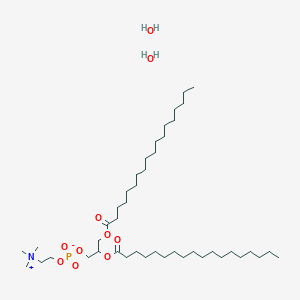![molecular formula C15H13N3O B13890907 N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of specific protein kinases, making it a promising candidate for cancer therapy and other medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It shows potential as an inhibitor of protein kinases, making it a candidate for cancer therapy.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential therapeutic agent for cancer treatment.
相似化合物的比较
Similar Compounds
- N-(4-(3-(6-methoxypyridin-3-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide
- Y-27632 : A specific inhibitor of Rho-associated protein kinase.
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide
Uniqueness
N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide is unique due to its specific structure, which allows it to selectively inhibit certain protein kinases. This selectivity is crucial for its potential therapeutic applications, as it reduces the likelihood of off-target effects and increases its efficacy as a drug candidate.
属性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)17-13-6-4-11(5-7-13)14-9-12-3-2-8-16-15(12)18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI 键 |
DVQDRAPHBNIZRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


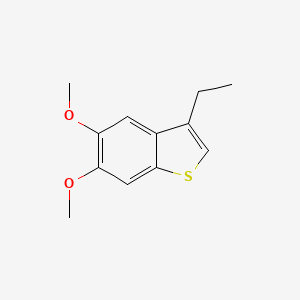
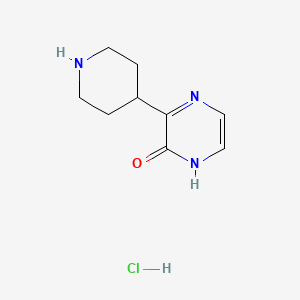
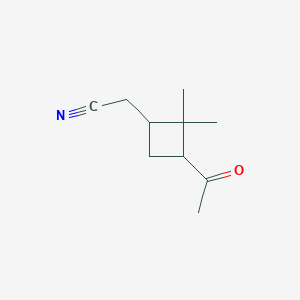
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
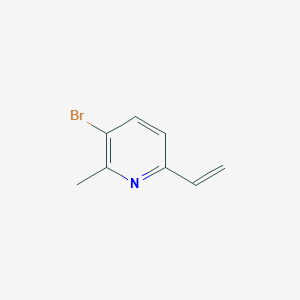
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
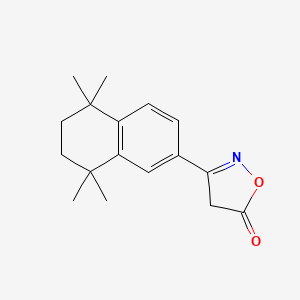

![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)

![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
